molecular formula C13H21NO B15261746 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile

6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B15261746
M. Wt: 207.31 g/mol
InChI Key: MEWXKSHTWLCAQX-UHFFFAOYSA-N
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Description

6-(2-Methylbutan-2-yl)-1-oxaspiro[25]octane-2-carbonitrile is a spirocyclic compound characterized by a unique structure that includes a spiro junction, an oxane ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid
  • 6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxamide

Uniqueness

Compared to similar compounds, 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its unique properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

6-(2-methylbutan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C13H21NO/c1-4-12(2,3)10-5-7-13(8-6-10)11(9-14)15-13/h10-11H,4-8H2,1-3H3

InChI Key

MEWXKSHTWLCAQX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)C(O2)C#N

Origin of Product

United States

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